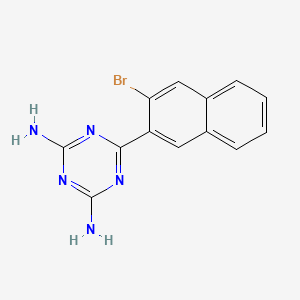![molecular formula C17H15N5O2 B10757881 3-({2-[(2-Amino-6-methylpyrimidin-4-YL)ethynyl]benzyl}amino)-1,3-oxazol-2(3H)-one](/img/structure/B10757881.png)
3-({2-[(2-Amino-6-methylpyrimidin-4-YL)ethynyl]benzyl}amino)-1,3-oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its complex structure, which includes an oxazole ring, a benzyl group, and an aminopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)ETHYNYL]BENZYL}AMINO)-1,3-OXAZOL-2(3H)-ONE typically involves multiple steps, starting with the preparation of the aminopyrimidine derivative. The key steps include:
Formation of the Aminopyrimidine Derivative: This involves the reaction of 2-amino-6-methylpyrimidine with appropriate reagents to introduce the ethynyl group.
Benzylation: The aminopyrimidine derivative is then reacted with a benzyl halide to form the benzylated intermediate.
Oxazole Ring Formation: The final step involves the cyclization of the benzylated intermediate with appropriate reagents to form the oxazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({2-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)ETHYNYL]BENZYL}AMINO)-1,3-OXAZOL-2(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including its interaction with specific proteins and enzymes.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases involving specific molecular targets.
Industry: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({2-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)ETHYNYL]BENZYL}AMINO)-1,3-OXAZOL-2(3H)-ONE involves its interaction with specific molecular targets, such as heat shock protein HSP 90-alpha . This interaction can modulate the activity of the protein, leading to various biological effects. The compound may also affect other molecular pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-6-METHYLPYRIMIDIN-4-YL)ETHYNYL]BENZYL}AMINO)-1,3-OXAZOL-2(3H)-ONE: A similar compound with slight structural variations.
N-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)METHYL]-3-{[(E)-(2-OXODIHYDROFURAN-3(2H)-YLIDENE)METHYL]AMINO}BENZENESULFONAMIDE: Another compound with a similar aminopyrimidine moiety.
Uniqueness
3-({2-[(2-AMINO-6-METHYLPYRIMIDIN-4-YL)ETHYNYL]BENZYL}AMINO)-1,3-OXAZOL-2(3H)-ONE is unique due to its specific combination of functional groups and its ability to interact with specific molecular targets. This makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H15N5O2 |
|---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
3-[[2-[2-(2-amino-6-methylpyrimidin-4-yl)ethynyl]phenyl]methylamino]-1,3-oxazol-2-one |
InChI |
InChI=1S/C17H15N5O2/c1-12-10-15(21-16(18)20-12)7-6-13-4-2-3-5-14(13)11-19-22-8-9-24-17(22)23/h2-5,8-10,19H,11H2,1H3,(H2,18,20,21) |
InChI Key |
ZUJWSOPIDUWELP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C#CC2=CC=CC=C2CNN3C=COC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxy-5-methylphenoxy)methyl]pyridine](/img/structure/B10757799.png)
![(4r)-N-[4-({[2-(Dimethylamino)ethyl]amino}carbonyl)-1,3-Thiazol-2-Yl]-4-Methyl-1-Oxo-2,3,4,9-Tetrahydro-1h-Beta-Carboline-6-Carboxamide](/img/structure/B10757803.png)
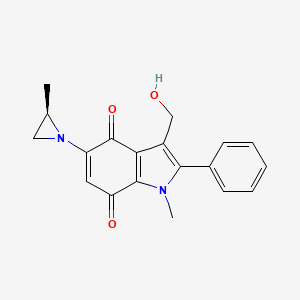
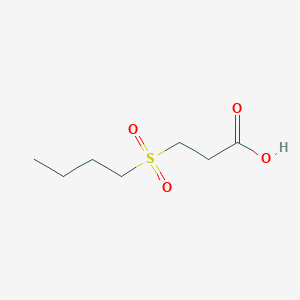
![2-N-[(4-methylphenyl)methyl]thiophene-2,5-disulfonamide](/img/structure/B10757822.png)
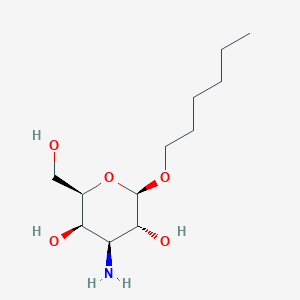
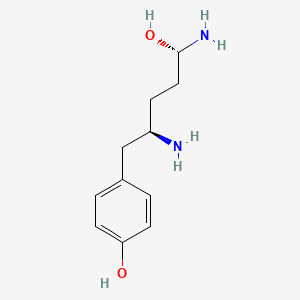
![(1S)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(pentanoyloxy)methyl]ethyl octanoate](/img/structure/B10757842.png)

![4-[3-(1H-Benzimidazol-2-YL)-1H-indazol-6-YL]-2-methoxyphenol](/img/structure/B10757854.png)
![N-(Cyclopropylmethyl)-4-(methyloxy)-3-({5-[3-(3-pyridinyl)phenyl]-1,3-oxazol-2-YL}amino)benzenesulfonamide](/img/structure/B10757862.png)
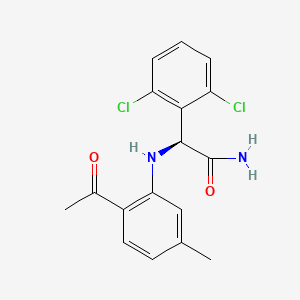
![N-[(2-Amino-6-methylpyrimidin-4-YL)methyl]-3-{[(E)-(2-oxodihydrofuran-3(2H)-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B10757887.png)
